molecular formula C8H11NO2 B13626531 4-(2-Oxoethyl)oxane-4-carbonitrile

4-(2-Oxoethyl)oxane-4-carbonitrile

Cat. No.: B13626531
M. Wt: 153.18 g/mol
InChI Key: RBSFUXSCHGNGJS-UHFFFAOYSA-N
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Description

4-(2-Oxoethyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C8H11NO2 It is characterized by the presence of an oxane ring, a nitrile group, and an oxoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxoethyl)oxane-4-carbonitrile typically involves the reaction of oxane derivatives with nitrile-containing reagents under controlled conditions. One common method involves the use of oxane-4-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with a nitrile-containing compound, such as acetonitrile, in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxoethyl)oxane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

4-(2-Oxoethyl)oxane-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Oxoethyl)oxane-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the oxane ring can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Oxoethyl)oxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-(2-Hydroxyethyl)oxane-4-carbonitrile: Similar structure but with a hydroxyethyl group instead of an oxoethyl group.

Properties

IUPAC Name

4-(2-oxoethyl)oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7-8(1-4-10)2-5-11-6-3-8/h4H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSFUXSCHGNGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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